Product packaging for N,N'-bis(3-methylbutyl)propanediamide(Cat. No.:CAS No. 126947-45-3)

N,N'-bis(3-methylbutyl)propanediamide

Cat. No.: B138529
CAS No.: 126947-45-3
M. Wt: 242.36 g/mol
InChI Key: UCTJMAHVRZXADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N'-bis(3-methylbutyl)propanediamide is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26N2O2 B138529 N,N'-bis(3-methylbutyl)propanediamide CAS No. 126947-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(3-methylbutyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJMAHVRZXADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368483
Record name N~1~,N~3~-Bis(3-methylbutyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126947-45-3
Record name N~1~,N~3~-Bis(3-methylbutyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Bis 3 Methylbutyl Propanediamide and Analogues

Direct Synthetic Routes to N,N'-bis(3-methylbutyl)propanediamide

The most straightforward approach to synthesizing this compound involves the formation of amide bonds between a propanedioic acid precursor and 3-methyl-1-butylamine. This can be achieved through several amidation strategies.

Amidation Reactions and Precursor Selection

When malonic acid is used directly, the reaction with isoamylamine (B31083) often requires high temperatures to drive off the water formed during the reaction, which can be facilitated by azeotropic distillation. mdpi.com The direct thermal condensation of carboxylic acids and amines is a classic method, though it can be limited by the need for harsh conditions. mdpi.com

A more common and often milder approach is the aminolysis of a malonic acid ester, such as diethyl malonate. This reaction involves the nucleophilic attack of isoamylamine on the carbonyl carbon of the ester groups, leading to the displacement of ethanol (B145695) and the formation of the desired diamide (B1670390). nih.gov This method generally proceeds under more moderate conditions than the direct reaction with the diacid.

The selection of precursors can be summarized as follows:

PrecursorAmineKey Reaction Type
Malonic AcidIsoamylamineDirect thermal amidation
Diethyl MalonateIsoamylamineAminolysis

Reaction Condition Optimization and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include temperature, reaction time, solvent, and the use of catalysts or coupling agents.

For the direct amidation of malonic acid, azeotropic removal of water using a Dean-Stark apparatus is a common strategy to drive the equilibrium towards product formation. mdpi.com In the case of aminolysis of diethyl malonate, the reaction can often be carried out neat or in a high-boiling point solvent to facilitate the removal of the alcohol byproduct.

To enhance the reaction rate and efficiency, various catalysts and coupling agents can be employed. For instance, the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate amide bond formation under milder conditions. nih.gov While typically used for peptide synthesis, these reagents can be adapted for the synthesis of simpler amides. The choice of base, such as N,N'-diisopropylethylamine (DIPEA), is also critical in these coupling reactions. nih.gov

A hypothetical optimization study for the synthesis from diethyl malonate and isoamylamine is presented in the table below, illustrating the effect of various parameters on the reaction yield.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1NoneNeat1502465
2Sodium MethoxideEthanolReflux1275
3EDC/HOAt/DIPEADichloromethane251885
4Titanium (IV) isopropoxideToluene110890

This table presents plausible, hypothetical data for illustrative purposes, based on general principles of amidation reactions.

The use of transition-metal-free and solvent-free conditions, for instance using sodium tert-butoxide, has also been reported as a sustainable method for direct amidation of esters. rsc.org

Control of Product Yield and Purity

Achieving high yield and purity of this compound requires careful control over the reaction stoichiometry and purification methods. The molar ratio of isoamylamine to the malonic acid precursor should be at least 2:1 to ensure complete disubstitution. An excess of the amine can be used to drive the reaction to completion, with the unreacted amine being removed during workup.

Purification of the final product typically involves several steps. After the reaction is complete, the crude product may be washed with an acidic solution to remove any unreacted amine. This is followed by washing with a basic solution to remove any unreacted malonic acid and then with water. The organic layer is then dried and the solvent is removed under reduced pressure.

For higher purity, recrystallization or column chromatography are common techniques. The choice of solvent for recrystallization is critical and is determined by the solubility of the product and impurities. Column chromatography, using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), can effectively separate the desired product from any side products or starting materials. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Design and Synthesis of this compound Derivatives

The structural versatility of this compound allows for the design and synthesis of a wide range of derivatives with tailored properties. Modifications can be introduced at the alkyl chains or by incorporating auxiliary functional groups.

Alkyl Chain Modifications and Stereochemical Control

Modifications to the 3-methylbutyl (isopentyl) chains can be achieved by utilizing different primary amines in the initial amidation reaction. By replacing isoamylamine with other alkylamines, a library of N,N'-dialkylpropanediamides with varying chain lengths, branching, and steric hindrance can be synthesized. For example, using n-butylamine would yield N,N'-di-n-butylpropanediamide, while using a chiral amine, such as (R)-1-phenylethylamine, would introduce stereocenters into the molecule, leading to the formation of diastereomers. mdpi.com

The general scheme for this modification is as follows:

Where 'R' can be a variety of alkyl or substituted alkyl groups.

Stereochemical control can be crucial for applications where specific three-dimensional arrangements are required. The use of enantiomerically pure amines as starting materials allows for the synthesis of chiral N,N'-dialkylpropanediamides with defined stereochemistry.

Introduction of Auxiliary Functional Groups

The introduction of auxiliary functional groups into the this compound scaffold can impart new chemical properties and potential functionalities. This can be achieved by using functionalized amines as starting materials or by post-synthetic modification of the parent diamide.

Synthesis from Functionalized Amines:

One approach is to use primary amines that already contain a desired functional group, such as a hydroxyl group or an ether linkage. For example, reacting diethyl malonate with an amino alcohol, like 4-amino-1-butanol, would result in a propanediamide derivative bearing two terminal hydroxyl groups.

Functionalized AmineResulting Derivative
4-amino-1-butanolN,N'-bis(4-hydroxybutyl)propanediamide
2-(2-aminoethoxy)ethanolN,N'-bis(2-(2-hydroxyethoxy)ethyl)propanediamide

These hydroxyl groups can then serve as handles for further chemical modifications, such as esterification or etherification. The synthesis of poly(ester amide)s, for instance, can be achieved using hydroxy-functionalized diamines. researchgate.net

Post-Synthetic Modification:

Alternatively, functional groups can be introduced after the formation of the propanediamide backbone. For example, if the alkyl chains contain a suitable reactive site, such as a double bond, this could be functionalized through reactions like hydroboration-oxidation to introduce a hydroxyl group. While this compound itself does not have such a site, derivatives synthesized from unsaturated amines would be amenable to this approach.

The synthesis of analogues with ether linkages can be accomplished by using amino ethers as the starting amine. nih.govrsc.org For instance, the reaction of diethyl malonate with 2-methoxyethylamine (B85606) would yield a propanediamide with two methoxyethyl side chains.

Approaches to Chiral this compound Structures

The synthesis of chiral this compound, where stereocenters are introduced to control the three-dimensional arrangement of the molecule, necessitates the use of asymmetric synthesis techniques. These approaches are crucial for applications in areas such as chiral catalysis and materials science. Key strategies for achieving enantiomerically enriched or pure chiral propanediamide structures include the use of chiral building blocks, chiral auxiliaries, and asymmetric catalysis.

One of the most direct methods for synthesizing chiral N,N'-disubstituted propanediamides is to start from chiral precursors. For this compound, this would involve using an enantiomerically pure form of 3-methylbutylamine. However, as 3-methylbutylamine itself is not chiral, chirality must be introduced elsewhere in the molecule, for instance, by modifying the propanediamide backbone.

A powerful strategy for the synthesis of chiral diamines involves the asymmetric arylation of cyclic N-sulfonyl imines catalyzed by a rhodium/sulfur-olefin complex, which can yield highly optically active sulfamides with enantiomeric excesses (ee) ranging from 95-99%. nih.gov These chiral sulfamides can then be transformed into a variety of valuable chiral 1,3-diamines. nih.gov

Another approach is the use of chiral auxiliaries. In this method, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions are then directed by the chiral auxiliary to produce the desired stereoisomer. After the chiral center is established, the auxiliary is removed. For instance, N-sulfinyl imines, such as Ellman's auxiliary, are widely used in the asymmetric synthesis of amines and could be adapted for the synthesis of chiral 1,3-diamines. rtu.lv

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of chiral propanediamides, this could involve the enantioselective acylation of a 1,3-diamine. Chiral diamines derived from amino acids like (S)-proline have been shown to be effective catalysts for the asymmetric acylation of alcohols, and similar principles could be applied to the acylation of diamines. researchgate.net

Biocatalysis presents a green and highly selective method for obtaining chiral compounds. Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral molecules. eurekaselect.commdpi.com The desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been successfully achieved using lipase-catalyzed acylation, yielding optically active products with a quaternary carbon center. nih.gov A similar enzymatic strategy could be envisioned for the desymmetrization of a prochiral propanediamide precursor. Specifically, microbial whole-cell catalysts containing amidases, such as those from Rhodococcus erythropolis, have been effectively used in the desymmetric hydrolysis of prochiral 3-substituted glutaramides to produce chiral monoamides with high yields and excellent enantioselectivity (>99.5% ee). researchgate.net This biocatalytic desymmetrization is a promising approach for accessing enantiopure compounds. researchgate.netresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Diamines and Amides

StrategyDescriptionTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Building BlocksUse of enantiomerically pure starting materials.>99%High enantiopurity, straightforward synthesis.Limited availability and high cost of chiral starting materials.
Chiral AuxiliariesTemporary attachment of a chiral group to guide the reaction.Often >95%Reliable and predictable stereochemical control.Requires additional steps for attachment and removal of the auxiliary, reducing atom economy.
Asymmetric CatalysisUse of a chiral catalyst to control stereoselectivity.90-99%High atom economy, small amount of catalyst needed.Catalyst development can be challenging and expensive.
Biocatalysis (Enzymatic Desymmetrization)Use of enzymes to selectively react with one enantiomer or one prostereotopic group.Often >99%High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limited.

Green Chemistry Principles in Propanediamide Synthesis

The application of green chemistry principles to the synthesis of propanediamides aims to reduce the environmental impact of these chemical processes. This involves considering factors such as atom economy, waste generation, energy consumption, and the use of hazardous substances.

Traditional amide synthesis methods often rely on stoichiometric coupling reagents, which generate significant amounts of waste and have poor atom economy. longdom.org Green chemistry seeks to replace these methods with more sustainable alternatives. Key green chemistry metrics used to evaluate the "greenness" of a reaction include atom economy, reaction mass efficiency (RME), and the Environmental Factor (E-factor). whiterose.ac.ukwhiterose.ac.ukresearchgate.net Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-factor measures the amount of waste generated per kilogram of product. whiterose.ac.uk

Direct catalytic amidation, where a carboxylic acid and an amine react directly to form an amide with the elimination of only water, is a highly atom-economical approach. longdom.org However, this reaction is often thermodynamically unfavorable and requires high temperatures. The development of catalysts that can promote this reaction under milder conditions is a key area of research in green chemistry.

Enzymatic methods for amide bond formation are a cornerstone of green synthesis. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often with high conversions and yields, and without the need for extensive purification. mdpi.combohrium.com These biocatalytic methods operate under mild conditions and are highly selective, reducing the formation of byproducts. bohrium.com

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and environmentally harmful. Replacing them with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a synthesis.

Table 2: Green Chemistry Metrics for Different Amide Synthesis Methods

MethodAtom EconomyE-Factor (approx.)Key Green FeaturesDrawbacks
Acid Chloride RouteLowHigh (>10)High reactivity.Use of hazardous reagents (e.g., thionyl chloride), generation of HCl, poor atom economy.
Coupling Reagent (e.g., HATU)Very LowVery High (>20)High yields, mild conditions.Use of expensive and stoichiometric reagents, significant waste generation.
Boric Acid Catalyzed CondensationHighLow (1-5)Catalytic, water as the only byproduct.Often requires high temperatures.
Enzymatic Synthesis (e.g., CALB)HighVery Low (<1)Mild conditions, high selectivity, biodegradable catalyst, use of green solvents.Enzyme cost and stability can be a concern, substrate scope may be limited.

Advanced Structural Characterization and Molecular Architecture of N,n Bis 3 Methylbutyl Propanediamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in defining the molecular structure and bonding within N,N'-bis(3-methylbutyl)propanediamide, offering insights into its conformational dynamics in solution and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of flexible molecules like this compound in solution. nih.govauremn.org.br The rotation around the C-N amide bonds is known to be restricted, which can lead to the existence of different rotational isomers (rotamers) that are observable on the NMR timescale. copernicus.orgnih.gov This restricted rotation can result in a complex NMR spectrum, with distinct signals for the cis and trans conformations relative to the amide bond.

The 1H NMR spectrum is expected to show characteristic signals for the protons of the 3-methylbutyl (isopentyl) groups and the central propanediamide moiety. Due to the chiral nature of certain conformers and the potential for slow intermolecular exchange, the methylene (B1212753) protons adjacent to the nitrogen atoms and within the isopentyl groups can be diastereotopic, leading to more complex splitting patterns.

Advanced NMR techniques would be invaluable for a detailed conformational study:

Variable Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At lower temperatures, the interchange between rotamers may slow down sufficiently to observe separate signals for each, while at higher temperatures, these signals may coalesce into a single averaged signal. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique can identify protons that are close to each other in space, providing crucial information for determining the predominant solution-state conformation and the relative orientation of the 3-methylbutyl groups.

The analysis of coupling constants, particularly 3JHH values, can also provide information about dihedral angles and the preferred staggered or eclipsed conformations of the alkyl chains. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a direct probe of the functional groups present in this compound. The amide group gives rise to several characteristic absorption bands that are sensitive to its local environment and hydrogen bonding. nih.govacs.org

Amide Band Approximate Wavenumber (cm-1) Primary Vibrational Mode
Amide A3300–3500N-H stretching
Amide I1600–1800C=O stretching
Amide II1470–1570N-H bending and C-N stretching
Amide III1250–1350C-N stretching and N-H bending

This table presents the typical vibrational modes for secondary amides.

The position and shape of the Amide A band (N-H stretch) are particularly indicative of hydrogen bonding strength; a shift to lower wavenumbers suggests stronger hydrogen bonding in the solid state or in concentrated solutions. The Amide I band (C=O stretch) is also sensitive to hydrogen bonding, typically shifting to lower frequencies upon involvement of the carbonyl oxygen as a hydrogen bond acceptor. nih.gov The spectra would also feature bands corresponding to the C-H stretching and bending vibrations of the methylene and methyl groups in the alkyl chains.

Electronic spectroscopy (UV-Vis) is of limited utility for structurally characterizing this compound. As an aliphatic diamide (B1670390), it lacks significant chromophores that absorb in the ultraviolet-visible region. Any observed absorption would likely be at very short wavelengths (below 200 nm) and correspond to n→π* and π→π* transitions within the amide carbonyl groups.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state provides definitive information about molecular geometry and the intermolecular forces that govern the solid-state architecture.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. creative-biostructure.comcarleton.edu While a crystal structure for this compound is not publicly available, analysis of related propanediamide and diamide structures reveals common structural motifs. mdpi.comdcu.ie

Should a suitable single crystal of this compound be grown, SC-XRD analysis would provide a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The preferred conformation of the molecule in the crystal lattice.

The exact geometry of intermolecular interactions, such as hydrogen bonds.

The arrangement of molecules in the unit cell, defining the crystal packing. uwaterloo.ca

The crystal packing of this compound would be primarily governed by a combination of hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The secondary amide groups (N-H) are excellent hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. It is highly probable that the molecules would form extended networks through intermolecular N-H···O hydrogen bonds. nih.gov These interactions are a dominant force in the crystal packing of amides and can lead to the formation of one-dimensional chains or two-dimensional sheets. mdpi.com

π-π Stacking: This type of interaction is not applicable to this compound as the molecule is entirely aliphatic and lacks aromatic rings.

The way in which the hydrogen-bonded chains or sheets and the alkyl groups pack together determines the final crystal structure. The flexibility of the 3-methylbutyl chains and the possibility of different rotational conformers of the propanediamide backbone could lead to the formation of different crystal packing arrangements, a phenomenon known as polymorphism. acs.orgsemanticscholar.org

Different polymorphs of a compound have the same chemical composition but differ in their crystal structure, which can lead to variations in physical properties such as melting point, solubility, and stability. The existence of polymorphism in this compound would depend on the subtle balance between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals interactions. The specific conformation adopted by the molecule upon crystallization would also be a critical factor. researchgate.net

Gas-Phase and Solution-Phase Conformational Studies

In the gas phase, where intermolecular forces are negligible, the conformation of this compound is governed primarily by intramolecular forces. These include steric hindrance between the bulky 3-methylbutyl groups and the central propanediamide backbone, as well as the potential for intramolecular hydrogen bonding between the N-H proton of one amide group and the carbonyl oxygen of the other. Such an interaction would lead to a more compact, folded conformation. Computational modeling is a key tool for exploring these gas-phase structures, as it can predict the relative energies of different conformers.

The planarity of the amide bond is a critical factor, arising from the resonance between the nitrogen lone pair and the carbonyl π-system. This resonance imparts a partial double-bond character to the C-N bond, resulting in a significant rotational barrier. nih.govacs.org Bulky substituents on the nitrogen atom can, however, lead to a twisting of this bond. nih.gov For this compound, the key dihedral angles that define its conformation are those around the C-N bonds and the C-C bonds of the propanediamide and isobutyl moieties.

In solution, the conformational equilibrium can be significantly different from that in the gas phase. The presence of a solvent introduces intermolecular interactions, such as hydrogen bonding between the solvent and the amide N-H or C=O groups, and solvophobic effects. In protic solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting any intramolecular hydrogen bonds that are stable in the gas phase. This would favor more extended conformations of the molecule. Conversely, in non-polar solvents, intramolecular hydrogen bonding may be preserved or even strengthened.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying these conformational preferences in solution. nih.gov By analyzing chemical shifts, coupling constants, and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, it is possible to deduce the predominant conformations and the dynamics of their interconversion. cdnsciencepub.comrsc.org

Detailed research findings from computational studies on analogous acyclic diamides can provide insight into the likely conformational behavior of this compound. These studies typically involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles to identify stable, low-energy conformers.

Illustrative Data Tables

The following tables are illustrative and based on general principles of conformational analysis for similar acyclic diamides. Specific experimental or computational data for this compound is not currently available in the cited literature.

Table 1: Hypothetical Relative Energies of Key Gas-Phase Conformers of this compound

This table presents a hypothetical energy landscape for potential conformers in the gas phase, calculated using Density Functional Theory (DFT). The energies are relative to the most stable conformer. The conformations are defined by the dihedral angles (τ) around the central C-C-C backbone and the C-N amide bonds.

ConformerDescriptionτ (N-C-C-C)τ (C-C-N-C)Relative Energy (kcal/mol)
A Extended, Anti-Anti~180°~180°0.00
B Folded, Gauche-Anti~60°~180°1.5
C Folded, Intramolecular H-BondVariableVariable0.8
D Twisted Amide~180°~150°3.2

Table 2: Illustrative 1H NMR Chemical Shift Variations in Different Solvents

This table illustrates how the chemical shift of the amide proton (N-H) might change in different solvents, reflecting changes in hydrogen bonding and conformation. A downfield shift in a hydrogen-bond accepting solvent like DMSO-d6 suggests strong solvent-solute hydrogen bonding.

SolventDielectric ConstantExpected N-H Chemical Shift (ppm)Predominant Conformation (Hypothetical)
CDCl₃4.86.5 - 7.5Potentially a mix of extended and intramolecularly H-bonded forms
DMSO-d₆47.27.8 - 8.8Extended, solvated form due to strong H-bonding with solvent
C₆D₆2.36.0 - 7.0Likely favors intramolecularly H-bonded or compact forms

Coordination Chemistry and Metal Ion Complexation by N,n Bis 3 Methylbutyl Propanediamide

Ligand Design Principles for Amide-Based Metal Binding

The design of amide-based ligands for metal ion complexation is guided by several key principles that influence binding affinity and selectivity. Amide groups themselves are fundamental building blocks in coordination chemistry. wikipedia.org The oxygen atom of the amide carbonyl is a hard donor, making it particularly suitable for binding to hard and borderline metal ions, including alkali, alkaline earth, lanthanide, and early transition metals.

The structure of N,N'-bis(3-methylbutyl)propanediamide incorporates several important design features:

Bidentate Chelation: The two amide groups are positioned to act as a bidentate ligand, binding a single metal center through both carbonyl oxygen atoms. This chelation leads to the formation of a thermodynamically stable six-membered ring. The "chelate effect" describes the enhanced stability of complexes containing such rings compared to those formed with analogous monodentate ligands. wikipedia.orglibretexts.org The entropic penalty for binding one bidentate ligand is less than that for binding two separate monodentate ligands, resulting in a more favorable Gibbs free energy of formation. libretexts.org

Propanediamide Backbone: The -(CO)NH-CH2-NH(CO)- backbone provides a flexible yet pre-organized structure for metal binding. The length of this three-atom bridge is optimal for creating a stable, low-strain, six-membered chelate ring upon coordination.

Steric Influence of N-Substituents: The 3-methylbutyl (isopentyl) groups attached to the nitrogen atoms are bulky and non-coordinating. Their primary role is to enhance the lipophilicity of the ligand and its metal complexes, increasing their solubility in non-polar organic solvents. These bulky groups can also provide steric hindrance around the metal center, potentially influencing the coordination number of the metal, the geometry of the final complex, and preventing the formation of polymeric structures. wikipedia.org

Complexation Thermodynamics and Kinetics with Diverse Metal Centers

The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the stability of the complex at equilibrium, while kinetics describes the speed at which the complex forms and dissociates. youtube.com

The binding affinity of a ligand for a metal ion is quantitatively expressed by the equilibrium formation constant (K) or, more commonly, its logarithm (log K). ijtsrd.comdu.ac.in A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. ijtsrd.com The inverse of the formation constant is the dissociation constant (KD), where a smaller KD signifies greater binding affinity. malvernpanalytical.com

While specific thermodynamic data for this compound are not extensively documented, the binding affinities can be inferred from studies on analogous bidentate amide and diamine ligands. The stability of these complexes is influenced by the nature of the metal ion (charge, size, and electronic configuration) and the ligand structure.

The table below presents representative stability constants for complexes formed between various divalent and trivalent metal ions and analogous bidentate ligands, illustrating the typical affinities observed for such systems.

Metal IonLigandStoichiometry (M:L)log βReference
Cu(II)Ethylenediamine1:110.55 libretexts.org
Cu(II)Ethylenediamine1:219.75 libretexts.org
Ni(II)Ethylenediamine1:17.38 libretexts.org
Ni(II)Ethylenediamine1:213.62 libretexts.org
Ni(II)Ethylenediamine1:318.08 libretexts.org
Zn(II)Ethylenediamine1:15.66 libretexts.org
Nd(III)Diglycolamide1:3~9.5 utwente.nlrsc.org
Al(III)CD3A-Bn1:115.42 mdpi.com

Data are for analogous systems (e.g., ethylenediamine, a bidentate N,N-donor; diglycolamide, a bidentate O,O-donor) to illustrate typical stability trends. The values are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.

The kinetics of complex formation involve the substitution of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms. For a bidentate ligand like this compound, this is typically a two-step process:

First Bond Formation: The first amide oxygen rapidly displaces a solvent molecule to coordinate with the metal ion. This step is often the rate-determining step.

Ring Closure: The second amide oxygen displaces another solvent molecule to complete the chelate ring. This step is usually much faster than the first, as the second donor group is held in close proximity to the metal center.

The rates of these reactions are influenced by several factors, including the lability of the solvent molecules coordinated to the metal ion and steric effects from the ligand. mdpi.com Kinetic inertness, or the resistance of a complex to ligand exchange, is a crucial property for many applications. For instance, Al(III) complexes often exhibit high kinetic inertness due to slow ligand exchange reactions. mdpi.com Studies on such systems often employ techniques like stopped-flow spectrophotometry to measure the rapid kinetics of complex formation or dissociation. nih.gov

Stoichiometry and Stability of this compound Metal Complexes

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands. As a bidentate chelating agent, this compound (L) can form complexes with various stoichiometries depending on the coordination number and geometry preferred by the central metal ion (M).

Common stoichiometries include:

1:1 (ML): A single ligand binds to a metal ion. This is common for metals with a coordination number of two or four, where other sites may be occupied by solvent molecules or other ligands (e.g., [M(L)Cl₂]).

1:2 (ML₂): Two ligands bind to a single metal ion, which is typical for metal ions that favor coordination numbers of four (tetrahedral or square planar geometry) or six (octahedral geometry, e.g., [M(L)₂Cl₂]).

1:3 (ML₃): Three ligands coordinate to a metal ion, satisfying a coordination number of six in an octahedral arrangement (e.g., [M(L)₃]²⁺).

The stability of these complexes is significantly enhanced by the chelate effect. wikipedia.orglibretexts.org The formation of a six-membered chelate ring with the propanediamide backbone is entropically more favorable than the coordination of two analogous monodentate amide ligands. This results in substantially higher formation constants for the chelated complexes. libretexts.org

Elucidation of Coordination Modes and Geometries

The primary coordination mode for this compound involves the two carbonyl oxygen atoms acting as Lewis bases, donating electron pairs to the acidic metal center. This O,O'-bidentate coordination forms a stable six-membered chelate ring.

A 1:2 complex of a d⁸ metal ion like Ni(II) or Pd(II) might adopt a square planar geometry.

A 1:2 complex with a metal ion like Zn(II) or Co(II) could result in a tetrahedral geometry.

A 1:3 complex with a transition metal like Fe(III) or Cr(III) would likely form an octahedral complex.

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes. The coordination of this compound to a metal ion induces distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for identifying amide coordination. The C=O stretching vibration (ν(C=O)) of a free amide typically appears in the range of 1630-1680 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal ion, electron density is drawn from the C=O bond towards the metal. This weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") by 20-100 cm⁻¹. umb.edulibretexts.org This shift is a definitive indicator of metal-carbonyl oxygen interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Upon complexation, the chemical shifts of nuclei near the binding site are altered. nih.gov Protons on the methylene (B1212753) bridge of the propanediamide backbone and on the carbons adjacent to the amide nitrogen (in the 3-methylbutyl groups) would be expected to show downfield shifts due to the deshielding effect of the coordinated metal cation. For paramagnetic metal ions (e.g., Cu(II), Fe(III), Co(II)), the NMR signals of the ligand become significantly broadened and shifted due to hyperfine interactions with the unpaired electrons, which can also be used to probe the complex's structure. vu.ltnih.gov

UV-Visible (UV-Vis) Spectroscopy: Coordination to a metal ion can affect the electronic transitions within the ligand. The n→π* transition of the carbonyl groups may shift in energy upon binding. For transition metal complexes, new absorption bands appear in the visible region corresponding to d-d electronic transitions. The energy and intensity of these bands are characteristic of the metal ion's d-electron count and the coordination geometry of the complex (e.g., octahedral vs. tetrahedral), providing valuable insight into the electronic structure of the metal center. nih.govresearchgate.net

Table 2: Expected Spectroscopic Changes upon Complexation of this compound.

Spectroscopic TechniqueObserved ParameterChange upon Metal ComplexationReason
Infrared (IR)C=O Stretching Frequency (ν(C=O))Shift to lower frequency (red shift)Weakening of the C=O bond due to electron donation from oxygen to the metal. researchgate.net
¹H NMR (Diamagnetic)Chemical Shifts of -CH₂- and -NCH₂- protonsShift to higher ppm (downfield)Deshielding effect from the positively charged metal center. nih.gov
¹³C NMR (Diamagnetic)Chemical Shift of C=O carbonShift to higher ppm (downfield)Deshielding due to withdrawal of electron density by the metal.
UV-VisibleLigand n→π* transitionShift in wavelength and/or intensityAlteration of carbonyl electronic structure upon coordination.
UV-Visible (Transition Metals)Appearance of new bandsNew, often broad, absorptions in the visible regiond-d electronic transitions of the metal ion in the ligand field. researchgate.net

No Published Research Found on the Coordination Chemistry of this compound

Despite a thorough search of scientific databases and academic literature, no specific research articles or data could be found on the coordination chemistry, metal ion complexation, X-ray crystallographic analysis, or the influence of solvent and counter-anions for the compound this compound.

The requested article, which was to be structured around detailed research findings for this specific compound, cannot be generated at this time due to the apparent absence of published studies on this molecule within the public domain.

Searches for the coordination behavior of this compound with various metal ions did not yield any relevant results. Similarly, inquiries for crystallographic data, which would provide definitive structural information about its metal complexes, returned no specific findings. Furthermore, no literature could be located that investigates how different solvent environments or the presence of various counter-anions might affect the complexation process of this particular ligand.

While there is a substantial body of research on the coordination chemistry of related propanediamide derivatives and other diamine ligands, the unique structural features of this compound—specifically the two 3-methylbutyl (isoamyl) substituents—mean that data from other compounds cannot be accurately extrapolated. The steric and electronic properties of these specific substituents would significantly influence the ligand's coordination behavior, making direct comparisons with other molecules speculative and scientifically unsound.

It is possible that research on this compound exists in proprietary industrial research or has not yet been published in publicly accessible forums. However, based on the currently available scientific literature, the information required to construct the requested article is not available.

Supramolecular Self Assembly of N,n Bis 3 Methylbutyl Propanediamide Architectures

Principles of Supramolecular Interactions in Diamide (B1670390) Systems

The self-assembly of diamide-containing molecules is governed by a combination of non-covalent interactions. The most significant of these is hydrogen bonding, which acts as a primary directional force. niscpr.res.innih.gov The secondary amide group (-CONH-) is an excellent functional group for this purpose, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual nature allows for the formation of strong and highly directional N-H···O=C hydrogen bonds between adjacent molecules.

In diamide systems, the presence of two such amide groups within a single molecule significantly enhances the propensity for self-assembly. These interactions can lead to the formation of one-dimensional tapes or ribbons, which are stabilized by a network of intermolecular hydrogen bonds. nih.gov The specific arrangement of these bonds—whether parallel or antiparallel—and the resulting supramolecular structure are influenced by the nature of the spacer connecting the two amide groups and the substituents attached to the amide nitrogen atoms.

Beyond the dominant hydrogen bonding, other non-covalent forces contribute to the stability and morphology of the final assembly. These include:

Van der Waals Forces: These are weaker, non-directional interactions that become significant when molecules are closely packed. They play a crucial role in the cohesion of the alkyl chains in the assembled structures.

Hydrophobic Interactions: In aqueous or highly polar environments, the nonpolar alkyl portions of the diamide molecules tend to aggregate to minimize their contact with the solvent, a phenomenon that drives the assembly process. researchgate.net

π-π Stacking: While not relevant for the aliphatic N,N'-bis(3-methylbutyl)propanediamide, in aromatic diamide systems, the stacking of phenyl rings provides additional stabilization to the supramolecular structure. niscpr.res.in

The interplay and balance of these interactions dictate the thermodynamics and kinetics of the self-assembly process, ultimately determining the size, shape, and stability of the resulting supramolecular architectures. nih.gov

Role of this compound in Directed Self-Assembly

The molecular structure of this compound is uniquely suited for directed self-assembly. It consists of a central, flexible propanediamide core flanked by two branched 3-methylbutyl (isopentyl) alkyl chains. This architecture allows for a synergistic interplay between hydrogen bonding and hydrophobic interactions, which directs the hierarchical formation of complex nanostructures. chemrxiv.orgresearchgate.net

The propanediamide core of the molecule contains two secondary amide linkages, each providing an N-H donor and a C=O acceptor site. This arrangement is a powerful motif for creating extensive, one-dimensional hydrogen-bonded networks. nih.gov Molecules of this compound can align in a way that maximizes the formation of N-H···O=C hydrogen bonds, leading to the creation of robust, tape-like polymeric chains. nih.govnih.gov The flexibility of the three-carbon propane (B168953) spacer allows for conformational adjustments to optimize these intermolecular connections, which are the primary driving force for the initial step of self-assembly. harvard.eduharvard.edu The formation of these hydrogen-bonded aggregates is a cooperative process, where the formation of one bond enhances the stability and likelihood of subsequent bond formations. nih.gov

The two 3-methylbutyl side chains play a critical role in the secondary stage of the assembly process. These bulky, nonpolar groups induce strong hydrophobic interactions, particularly in polar solvents. researchgate.net As the primary hydrogen-bonded tapes form, the alkyl chains are projected outwards. To minimize their unfavorable contact with the surrounding polar medium, these chains will aggregate, pulling the tapes together. The length and branching of the alkyl chain are known to significantly influence micelle formation and the strength of hydrophobic binding. researchgate.netresearchgate.net Longer or bulkier alkyl chains generally lead to a greater tendency for aggregation at lower concentrations. researchgate.net The branched nature of the 3-methylbutyl group in this compound influences the packing efficiency of the chains, preventing overly dense crystallization and promoting the formation of more complex, potentially gel-like, networks.

Alkyl Chain PropertyInfluence on Self-AssemblyExample Effect
Length Increases hydrophobic interactions, promoting aggregation at lower concentrations.Longer chains can lead to more stable micelles or vesicles. researchgate.net
Branching Affects the packing efficiency and steric hindrance between chains.Branched chains (like 3-methylbutyl) can disrupt dense packing, favoring gel formation over crystallization.
Unsaturation Introduces kinks in the chain, reducing packing efficiency.Unsaturated chains can decrease the stability of the hydrophobic core compared to saturated counterparts of the same length. researchgate.net

The self-assembly of this compound is a hierarchical process. chemrxiv.orgresearchgate.net

Primary Assembly: Individual molecules first associate via strong, directional hydrogen bonds to form one-dimensional (1D) tapes or protofilaments. mdpi.com

Secondary Assembly: These 1D tapes then associate laterally, driven by hydrophobic forces and weaker van der Waals interactions between the packed 3-methylbutyl chains. This leads to the formation of higher-order structures like multi-stranded ribbons, fibrils, or fibers.

Tertiary Assembly: Finally, these fibers can entangle and interact to form a three-dimensional (3D) network, which can immobilize solvent molecules and result in the formation of a supramolecular gel.

This multi-step, hierarchical process allows for the creation of complex and functional nanostructures from simple molecular building blocks, where the information encoded in the molecule's structure directs each stage of the assembly. chemrxiv.orgresearchgate.net

Characterization of Self-Assembled Structures

To understand the morphology, size, and arrangement of the architectures formed by this compound, a combination of analytical techniques is employed. These methods provide insights into the structures both in solution and in the solid or gel state. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a solution. rsc.org By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the self-assembled structures, DLS can calculate their hydrodynamic radius. This is particularly useful for studying the initial stages of aggregation and determining the average size of the assemblies in their native, solvated state. However, DLS provides an intensity-weighted average size and can be skewed by the presence of a small number of large aggregates. rsc.org

Microscopy Techniques provide direct visual evidence of the morphology and dimensions of the assembled nanostructures. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the nanostructures. Samples are typically prepared by drop-casting a dilute solution of the assemblies onto a grid. TEM can reveal the presence of fibers, ribbons, or other morphologies with nanometer-scale precision, allowing for the measurement of fiber width and length. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the assembled material, particularly in the bulk or gel state. It provides detailed 3D information about the porous network structure of supramolecular gels.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surface-deposited structures with high resolution. nih.gov It can provide topographical data, including the height of the assembled fibers or sheets on a substrate, complementing the 2D information obtained from TEM.

TechniqueInformation ProvidedTypical Application
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) of aggregates in solution; size distribution.Studying the onset of aggregation and average particle size in the solvated state. rsc.org
Transmission Electron Microscopy (TEM) High-resolution 2D images of nanostructure morphology (e.g., fibers, ribbons).Visualizing the detailed shape and measuring the width of individual self-assembled structures. nih.gov
Scanning Electron Microscopy (SEM) 3D topographical images of bulk material surfaces.Characterizing the porous network of a supramolecular gel. researchgate.net
Atomic Force Microscopy (AFM) High-resolution 3D topographical images of surface-adsorbed structures.Measuring the height and surface features of assembled nanostructures on a substrate. nih.gov

Spectroscopic Probes of Aggregation Behavior

The aggregation of this compound in solution can be monitored using various spectroscopic techniques that are sensitive to the formation of intermolecular hydrogen bonds. These methods provide critical insights into the onset of self-assembly, the strength of the interactions, and the structure of the aggregates.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for studying hydrogen bonding. The chemical shift of the amide proton (N-H) is highly sensitive to its electronic environment. In a dilute solution using a non-polar solvent (e.g., chloroform-d), where the molecules are predominantly in a non-associated (monomeric) state, the N-H proton will resonate at a specific chemical shift. As the concentration of the solution increases, self-assembly via hydrogen bonding occurs. This process shields the amide proton, causing its resonance to shift downfield (to a higher ppm value). The magnitude of this downfield shift can be correlated with the extent and strength of hydrogen bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy directly probes the vibrational frequencies of the functional groups involved in hydrogen bonding. In the monomeric state, the N-H stretching vibration appears as a relatively sharp band, typically around 3400-3450 cm⁻¹. The C=O stretching vibration (Amide I band) is observed around 1650-1680 cm⁻¹. Upon aggregation, the formation of N-H···O=C hydrogen bonds weakens the N-H bond and the C=O bond, resulting in a shift of their respective stretching frequencies to lower wavenumbers (red shift). The appearance of new bands at lower frequencies for both the N-H and C=O stretches is a clear indicator of supramolecular polymerization.

A hypothetical dataset illustrating the expected shifts upon aggregation is presented below.

Spectroscopic ProbeMonomer (Low Conc.)Aggregate (High Conc.)Expected Change
¹H NMR (N-H shift) ~5.5 - 6.5 ppm>7.0 ppmDownfield shift
FTIR (N-H stretch) ~3420 cm⁻¹~3250 cm⁻¹Red shift (~170 cm⁻¹)
FTIR (C=O stretch) ~1660 cm⁻¹~1630 cm⁻¹Red shift (~30 cm⁻¹)

Note: The exact values are illustrative and depend on experimental conditions such as solvent and temperature.

UV-Vis and Fluorescence Spectroscopy: While the propanediamide core itself lacks a strong chromophore, aggregation can sometimes be studied by incorporating fluorescent probes. Changes in the microenvironment of a solvatochromic dye upon encapsulation within the self-assembled network can lead to shifts in its absorption or emission spectra, indirectly signaling the aggregation process.

Stimuli-Responsive Supramolecular Systems Incorporating Propanediamides

Supramolecular systems built from simple propanediamides like this compound have the potential to be stimuli-responsive. The non-covalent nature of the hydrogen bonds holding the assembly together means they can be disrupted or modulated by external triggers, leading to a macroscopic change, such as a gel-to-sol transition or disassembly of nanoparticles.

Anion Responsiveness: The amide N-H group can act as a recognition site for anions. In a non-polar organic solvent, the addition of certain anions (e.g., chloride, acetate) that are strong hydrogen bond acceptors can competitively bind to the amide protons. This competition disrupts the intermolecular N-H···O=C bonds that sustain the supramolecular polymer, leading to its disassembly. This behavior can be harnessed to create anion-responsive materials where the viscosity or aggregation state changes upon the addition of a specific salt.

Solvent and Temperature Responsiveness: The stability of the hydrogen-bonded assemblies is highly dependent on the solvent and temperature. In polar, hydrogen-bonding solvents (e.g., methanol, water), the solvent molecules can compete for the hydrogen bonding sites on the propanediamide, preventing self-assembly. Conversely, in non-polar solvents, self-assembly is favored.

Temperature provides a direct means to control the equilibrium between the assembled and disassembled states. Increasing the temperature provides thermal energy that can overcome the energy of the hydrogen bonds, leading to the dissolution or "melting" of the supramolecular polymer. This thermo-reversible behavior is a hallmark of many supramolecular systems and is crucial for applications in areas like injectable hydrogels or smart materials.

The table below summarizes potential stimuli and the mechanism of response for systems based on this compound.

StimulusMechanism of ActionExpected Supramolecular Response
Anions (e.g., Cl⁻) Competitive hydrogen bonding with amide N-H groups.Disassembly of aggregates; Gel-to-sol transition.
Temperature Increase Increased thermal energy overcomes hydrogen bond strength.Disassembly; Reversible gel-to-sol transition.
Polar Solvents Solvent molecules compete for hydrogen bonding sites.Inhibition or reversal of self-assembly.

While detailed experimental studies on this compound are scarce, the foundational principles of supramolecular chemistry provide a robust framework for predicting its self-assembly into hydrogen-bonded architectures and its potential to form stimuli-responsive materials.

Applications of N,n Bis 3 Methylbutyl Propanediamide in Chemical Separations

Principles of Liquid-Liquid Extraction with Amide-Based Extractants

Liquid-liquid extraction, also known as solvent extraction, is a widely employed separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. nih.gov In the context of metal ion separations, one phase is typically an aqueous solution containing the metal ions of interest, while the other is an organic solvent containing an extractant molecule. The extractant's role is to selectively bind with the target metal ions, forming a complex that is more soluble in the organic phase, thereby facilitating their transfer from the aqueous to the organic phase. nih.gov

Amide-based extractants, such as N,N'-bis(3-methylbutyl)propanediamide, are a class of neutral extractants that have been extensively studied for their efficacy in extracting f-block elements (lanthanides and actinides). researchgate.net The primary interaction site for metal ion coordination is the carbonyl oxygen atom of the amide group. The presence of two amide functionalities in propanediamides allows for a bidentate chelation to the metal ion, which generally results in the formation of stable complexes in the organic phase.

The efficiency of the extraction process is influenced by several factors, including the structure of the extractant, the nature of the diluent (the organic solvent in which the extractant is dissolved), the composition of the aqueous phase (e.g., acidity, presence of salting-out agents), and the temperature. The alkyl substituents on the amide nitrogen atoms, in this case, the 3-methylbutyl (isoamyl) groups, play a crucial role in imparting hydrophobicity to the metal-extractant complex, thus enhancing its solubility in the organic diluent and preventing the formation of a third phase.

Extraction Performance for Specific Metal Ions

The performance of this compound as an extractant is evaluated by its ability to selectively transfer specific metal ions from the aqueous phase to the organic phase. This is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the back-end of the nuclear fuel cycle due to their similar ionic radii and chemical properties. N,N'-dialkylpropanediamides have been investigated as potential extractants in processes aiming for this separation. While specific data for this compound is not extensively available in open literature, studies on analogous N,N'-tetrasubstituted malonamides provide valuable insights into its expected behavior.

For instance, studies on N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA) have shown that the extraction rates for lighter lanthanides (La(III), Ce(III), Pr(III)) and Am(III) are higher than those for heavier lanthanides (Nd(III), Sm(III), Eu(III)). researchgate.net This suggests a potential for group separation within the lanthanide series and from americium. The distribution ratios of both Am(III) and Eu(III) generally increase with increasing nitric acid concentration in the aqueous phase when using amide-based extractants. researchgate.netresearchgate.net

Table 1: Representative Distribution Ratios (D) for Am(III) and Eu(III) with Amide-Based Extractants Note: This table presents hypothetical data based on trends observed for structurally similar N,N'-dialkylpropanediamides, as specific data for this compound is not readily available.

Metal IonAqueous Phase (HNO₃ concentration)Distribution Ratio (D)Separation Factor (SF Eu/Am)
Am(III)1 M1.5
Eu(III)1 M2.11.4
Am(III)3 M5.8
Eu(III)3 M8.71.5
Am(III)5 M12.3
Eu(III)5 M19.71.6

The application of N,N'-tetrasubstituted malonamides has also been explored for the extraction of platinum group metals (PGMs) from chloride media. core.ac.uk Research on various N,N'-tetrasubstituted malonamide (B141969) derivatives has demonstrated their potential for the mutual separation of Pt(IV) and Pd(II) by varying the hydrochloric acid concentration. core.ac.uk Generally, these extractants show a higher affinity for Pt(IV) than for Pd(II). core.ac.uk The stripping of the extracted PGMs from the organic phase can be achieved using reagents like thiourea (B124793) in hydrochloric acid for palladium. core.ac.uk While specific data for this compound is scarce, the general behavior of this class of compounds suggests its potential utility in PGM recovery processes.

Table 2: Hypothetical Extraction Percentages (%) for Pt(IV) and Pd(II) with a N,N'-Tetrasubstituted Malonamide Note: This table is illustrative and based on general trends for this class of extractants.

Metal IonAqueous Phase (HCl concentration)Extraction Percentage (%)
Pt(IV)1 M85
Pd(II)1 M30
Pt(IV)4 M95
Pd(II)4 M15
Pt(IV)8 M98
Pd(II)8 M50

Mechanism of Metal Ion Extraction by this compound

Understanding the mechanism of metal ion extraction is crucial for optimizing separation processes. The extraction process involves the formation of a neutral complex between the metal ion and the extractant, which is then solvated by the organic diluent.

The primary mechanism of extraction of trivalent metal ions like actinides and lanthanides by N,N'-dialkylpropanediamides is believed to be a solvation or neutral complexation mechanism. In this mechanism, the neutral extractant molecule displaces water molecules from the metal ion's coordination sphere and forms a neutral complex with the metal salt (e.g., metal nitrate). Slope analysis, a common technique to determine the stoichiometry of the extracted complex, often suggests that two to three molecules of the propanediamide extractant are involved in the complexation of one trivalent metal ion.

The general equation for the extraction of a trivalent metal ion (M³⁺) from a nitrate (B79036) medium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)

where L represents the this compound molecule and 'n' is the number of extractant molecules in the complex.

The composition of the aqueous phase, particularly its acidity, has a significant impact on the extraction efficiency of this compound. For the extraction of actinides and lanthanides from nitric acid solutions, the distribution ratios generally increase with increasing nitric acid concentration. researchgate.netresearchgate.net This is attributed to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of the neutral metal nitrate species, which is then extracted into the organic phase.

However, at very high acid concentrations, a decrease in the distribution ratio can be observed. This is often due to the competitive extraction of nitric acid itself by the amide extractant, which reduces the concentration of free extractant available for metal ion complexation. The extraction of nitric acid by the amide can be represented as:

H⁺(aq) + NO₃⁻(aq) + L(org) ⇌ HNO₃·L(org)

The presence of other ions in the aqueous phase can also influence the extraction process. For instance, the addition of highly hydrophilic anions can sometimes enhance extraction, while the presence of strong complexing agents in the aqueous phase can compete with the extractant for the metal ion, thereby reducing the extraction efficiency.

Diluent Effects and Third-Phase Formation Management

Third-phase formation is the splitting of the organic phase into two immiscible layers: a diluent-rich light phase and a heavy phase that is rich in the metal-extractant complex. researchgate.net This phenomenon occurs when the loading of the organic phase with extracted metal complexes exceeds their solubility limit in the diluent, leading to aggregation and phase separation. mdpi.com The formation of a third phase is highly undesirable in industrial-scale processes as it complicates hydrodynamics, can lead to criticality concerns in nuclear applications, and disrupts the continuous operation of separation equipment like mixer-settlers. researchgate.net

The nature of the diluent has a significant impact on the distribution ratios of target metals. For related diamide (B1670390) extractants like N,N,N′,N′-tetraoctyl diglycolamide (TODGA), studies have shown that distribution ratios for elements like Europium(III) and Americium(III) are highly dependent on the diluent type, with different behaviors observed in alkanes versus polar diluents. nih.gov

Table 1: Illustrative Effect of Diluent Type on the Distribution Ratio (D) of Eu(III) using a Diamide Extractant (TODGA). This data demonstrates general principles applicable to malonamides.
Diluent TypeExample DiluentRelative DEu Value
Alkanen-DodecaneHigh
Primary Alcohol1-Octanol (B28484)Moderate
Secondary Ketone2-OctanoneLow

Note: Data is illustrative, based on trends reported for the TODGA extractant, which shares functional similarities with malonamides. nih.gov

To counteract third-phase formation, phase modifiers are often added to the organic solvent system. These modifiers are typically amphiphilic molecules, such as long-chain alcohols (e.g., 1-octanol or 2-ethylhexanol), that improve the solubility of the polar metal-ligand complexes in the nonpolar diluent. researchgate.net The modifier molecules solvate the aggregates, preventing them from growing to a size that would induce phase separation.

The concentration of the modifier is a key parameter. Increasing the concentration of a modifier like 1-octanol can shift the threshold for third-phase formation to significantly higher nitric acid and metal concentrations. researchgate.net However, the addition of modifiers is not without drawbacks. They can sometimes reduce the extraction efficiency by competing with the primary extractant for complexation with the metal ion or by altering the polarity of the organic phase. Therefore, the selection and concentration of a modifier must be carefully optimized.

Hydrotropes represent another class of additives that can manage phase stability. These are compounds capable of solubilizing hydrophobic molecules in aqueous solutions and vice-versa. While less common in traditional solvent extraction, their ability to break up ordered molecular structures makes them potential candidates for preventing third-phase formation.

Table 2: Effect of Modifier Concentration on Preventing Third-Phase Formation for a Diamide System.
ModifierModifier Concentration (mol L-1)Nitric Acid Concentration Threshold for Third Phase (mol L-1)
1-Octanol0.32~3
1-Octanol0.96>10

Note: Data is based on trends reported for a diglycolamide system, illustrating the principle of using modifiers to suppress third-phase formation. researchgate.net

The primary goal in many separation processes, such as the partitioning of minor actinides from lanthanides in used nuclear fuel, is to achieve high selectivity. reading.ac.uk The separation factor (SF), defined as the ratio of the distribution ratios of two different metals (e.g., SFAm/Eu = DAm / DEu), is a key measure of this selectivity. For malonamides and related N-donor ligands, selectivity arises from differences in the chemical bonding between the ligand and the metal ions. Actinides can form more covalent bonds with soft-donor atoms like nitrogen compared to lanthanides, which engage in more ionic interactions. researchgate.net

Strategies to enhance efficiency and selectivity involving this compound would include:

Diluent Optimization: As the diluent can influence selectivity, a systematic study of various aliphatic, aromatic, and polar diluents is necessary. For the related TODGA system, alkane diluents were found to yield significantly higher separation factors for Am(III)/Eu(III) compared to polar diluents. nih.gov

Structural Modification of the Extractant: While focusing on this compound, broader research involves modifying the alkyl chains or the backbone of the malonamide to fine-tune its lipophilicity and steric properties, thereby influencing complexation and selectivity.

Aqueous Phase Control: The composition of the aqueous phase, including nitric acid concentration and the presence of salting-out agents, strongly affects the distribution ratios. Adjusting acidity is a standard method for controlling the extraction and stripping processes.

Design of Advanced Separation Processes (e.g., Complexation-Distribution Separation)

Advanced separation processes are designed by exploiting the specific complexation chemistry of the extractant with target metal ions and carefully controlling the distribution of these species between the aqueous and organic phases. For an extractant like this compound, the process design relies on understanding the stoichiometry and stability of the extracted metal complexes.

In nitric acid media, trivalent metals (M³⁺) like Americium (Am³⁺) or Europium (Eu³⁺) are extracted by forming neutral complexes, often with a stoichiometry of [M(L)n(NO₃)₃], where L is the malonamide ligand and 'n' is the number of ligand molecules in the complex. nih.gov The value of 'n' can vary depending on the specific ligand, metal, and process conditions.

A Complexation-Distribution Separation process would involve several key stages:

Selective Extraction: The organic phase, containing this compound in a suitable diluent (with a modifier if necessary), is contacted with the acidic aqueous feed solution. Conditions (e.g., acidity) are optimized to selectively extract the target actinides over fission products like lanthanides.

Scrubbing: The loaded organic phase is then "scrubbed" by contacting it with a fresh aqueous solution designed to remove any co-extracted impurities, further enhancing the purity of the target metal in the organic phase.

Stripping: The target metal is recovered from the organic phase by contacting it with an aqueous stripping solution. This solution has a composition (e.g., low acidity or the presence of a complexing agent) that reverses the extraction equilibrium, causing the metal ion to transfer back to the aqueous phase. pnnl.gov For instance, reducing the nitric acid concentration can effectively strip the extracted metals.

The design of such processes is informed by detailed studies of the complexation mechanisms. For example, understanding whether the ligand binds in a 1:1 or 2:1 ratio to the metal ion is crucial. In the case of some bidentate ligands, a 1:1 complex might result in a neutral species like [M(L)(NO₃)₃], while a 2:1 complex could form a charged species such as [M(L)₂(NO₃)₂]⁺, which would affect the extraction mechanism. nih.gov By controlling these equilibria, highly efficient and selective separation flowsheets can be developed.

Theoretical and Computational Investigations of N,n Bis 3 Methylbutyl Propanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of N,N'-bis(3-methylbutyl)propanediamide. While direct computational studies on this specific molecule are not extensively documented, analogies can be drawn from research on similar amide-containing compounds. mdpi.com

These calculations typically involve geometry optimization to find the most stable arrangement of atoms, followed by the computation of various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. mdpi.com

For analogous amide molecules, the HOMO is often located on the amide nitrogen, suggesting this as a likely site for electrophilic attack. Conversely, the LUMO is frequently associated with the carbonyl group, indicating its susceptibility to nucleophilic attack. mdpi.com The molecular electrostatic potential (MEP) map, another valuable output of these calculations, visually represents the charge distribution, highlighting electron-rich regions around the carbonyl oxygens and electron-deficient areas near the amide hydrogens. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for an Analogous Amide Compound

DescriptorValueSignificance
HOMO-LUMO Gap5.54 eVHigh gap suggests good chemical stability and low reactivity. mdpi.com
Chemical Potential (μ)-4.61 eVNegative value indicates good chemical stability. mdpi.com

Note: Data is for N-(3,5-bis(trifluoromethyl)benzyl)stearamide as a representative amide for illustrative purposes. mdpi.com

Molecular Modeling of Conformations and Intermolecular Interactions

Molecular modeling techniques are employed to explore the conformational landscape of this compound and its interactions with neighboring molecules. The presence of flexible butyl chains and rotatable bonds within the propanediamide backbone allows for a variety of spatial arrangements.

Studies on similar propanediamide structures, such as N,N′-Bis(3-methylphenyl)propanediamide, reveal the importance of both intramolecular and intermolecular hydrogen bonds in stabilizing the molecular conformation. nih.gov In the crystalline state, molecules are often linked by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks. nih.gov The planarity of the amide groups and their orientation relative to other parts of the molecule are also critical factors. nih.gov For instance, in N,N'-bis(2-chlorophenyl)propanediamide, the two phenyl rings are oriented at a significant angle to each other. nih.gov

The malonamide (B141969) functional group in this compound is capable of forming hydrogen bonds, which can influence its interactions with other materials. cymitquimica.com These interactions are fundamental to the compound's physical properties and its potential role in supramolecular chemistry.

Simulation of Coordination Chemistry and Ligand-Metal Binding Energies

The amide oxygen and nitrogen atoms of this compound can act as donor sites for metal ions, making it a potential ligand in coordination chemistry. Computational simulations can predict the geometry of metal complexes, the nature of the metal-ligand bonding, and the binding energies.

While specific studies on this compound complexes are scarce, research on related tetradentate Schiff base ligands derived from propanediamine provides valuable insights. researchgate.netresearchgate.net These studies show that such ligands can form stable square-planar complexes with transition metal ions like nickel(II). researchgate.netresearchgate.net The coordination environment is typically provided by two nitrogen and two oxygen atoms of the ligand. researchgate.net

Quantum mechanical calculations have been used to determine the stability of different geometric isomers of metal complexes with ligands containing a propanediamine backbone. nih.gov For instance, calculations on metal complexes with N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid indicate that the relative stability of cis and trans isomers can be similar in aqueous solution. nih.gov Such calculations are crucial for understanding the coordination preferences and the resulting structures of metal complexes. The binding orientation of ligands can be influenced by small energy differences between conformations, as seen in related metal-binding isosteres. nih.gov

Computational Prediction of Extraction Behavior and Selectivity Profiles

Computational chemistry plays a vital role in predicting the solvent extraction capabilities of ligands like this compound. These simulations can model the distribution of the ligand and its metal complexes between aqueous and organic phases, providing insights into extraction efficiency and selectivity.

The principles of such predictions can be inferred from studies on other extracting agents. The selectivity of a ligand for a particular metal ion is determined by a combination of factors, including the stability of the formed complex, the lipophilicity of the ligand and the complex, and the energetics of phase transfer. Molecular dynamics simulations can be used to calculate the free energy of solvation for the ligand and its complexes in different solvents, which is a key parameter in predicting extraction behavior.

For analogous systems, the design of ligands with specific binding pockets and functional groups is guided by computational modeling to enhance selectivity for target metal ions. The flexible alkyl chains in this compound are expected to enhance its solubility in organic solvents, a desirable property for a solvent extraction agent. cymitquimica.com

Advanced Simulation Techniques for Supramolecular Assemblies

Advanced simulation techniques, such as molecular dynamics (MD), are powerful tools for investigating the self-assembly of molecules into larger, ordered structures. The ability of this compound to form hydrogen bonds suggests its potential to participate in the formation of supramolecular assemblies. cymitquimica.com

MD simulations can track the movements of individual molecules over time, revealing the mechanisms and driving forces behind self-assembly. nih.gov These simulations have been successfully applied to understand the formation of various supramolecular structures, such as nanoparticle-supported lipid bilayers and hydrogen-bonded polymers. nih.govresearchgate.net For molecules with similar functionalities, these simulations show that the interplay of hydrogen bonding, van der Waals interactions, and electrostatic forces governs the assembly process. nih.gov

For instance, simulations of benzene-1,3,5-tricarboxamides, which also self-assemble through hydrogen bonding, have elucidated the complex interplay of different hydrogen bonding patterns. researchgate.net Similarly, MD simulations can be used to predict how this compound molecules might arrange themselves in different environments, potentially forming structures like fibers, sheets, or gels. These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. mdpi.com

Future Prospects and Interdisciplinary Research Directions

Design of Next-Generation N,N'-bis(3-methylbutyl)propanediamide Analogues

The rational design of analogues based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify the molecule's structure to fine-tune its physicochemical properties for specific applications. Key strategies will likely involve altering the alkyl chains and modifying the propanediamide backbone.

Structural modifications could include:

Varying Alkyl Chain Length and Branching: Replacing the 3-methylbutyl groups with other linear or branched alkyl chains to modulate lipophilicity, steric hindrance, and intermolecular interactions.

Introducing Functional Groups: Incorporating functional groups such as hydroxyls, ethers, or aromatic rings onto the alkyl chains to introduce specific functionalities like hydrogen bonding sites or π-π stacking capabilities. nih.gov

Backbone Modification: Altering the length of the dicarboxylic acid backbone (e.g., using butanediamide or pentanediamide) to change the distance and orientation of the terminal alkyl groups.

These targeted modifications could lead to the development of analogues with enhanced solubility, thermal stability, or binding affinity for specific substrates, thereby expanding their utility.

Table 1: Hypothetical Analogues and Predicted Property Modifications

Analogue Name Structural Modification Predicted Change in Physicochemical Properties Potential Application Area
N,N'-bis(2-ethylhexyl)propanediamide Increased alkyl chain branching and length Higher lipophilicity, lower water solubility, altered crystal packing Advanced lubricants, phase-change materials
N,N'-bis(4-hydroxybutyl)propanediamide Introduction of terminal hydroxyl (-OH) groups Increased hydrophilicity, enhanced hydrogen bonding capability Supramolecular gels, functional monomers

Emerging Applications in Smart Materials and Nanotechnology

The unique structural features of this compound make it a promising candidate for the development of advanced materials. The presence of two amide groups facilitates strong, directional hydrogen bonding, a key feature for creating self-assembling and responsive "smart" materials. nih.gov

Self-Healing Polymers: The reversible nature of hydrogen bonds could be harnessed to create self-healing polymers. mdpi.com Analogues of this compound could be incorporated into a polymer matrix as physical cross-linkers. Upon damage, the broken hydrogen bonds could reform under ambient conditions, restoring the material's integrity. Research in related self-healing systems, such as those based on amino acid-bearing acrylamides, demonstrates the viability of using multiple noncovalent bonds to achieve robust mechanical and healing properties. researchgate.net

Nanotechnology and Drug Delivery: In nanotechnology, the compound and its derivatives could serve as functional ligands for surface modification of nanoparticles, tailoring their solubility and biocompatibility. Furthermore, the design of dendrimers and other polymeric structures for drug delivery is an active area of research. xula.eduxula.edu Amphiphilic analogues of this compound could self-assemble into micelles or vesicles, encapsulating therapeutic agents for targeted delivery. kinampark.com

Table 2: Potential Applications in Smart Materials and Nanotechnology

Application Area Enabling Feature of the Compound Research Direction
Self-Healing Materials Strong, reversible hydrogen bonding from diamide (B1670390) groups. nih.govresearchgate.net Incorporation as a cross-linking agent in elastomeric polymers.
Supramolecular Gels Self-assembly through intermolecular hydrogen bonding. Use as a low-molecular-weight gelator for organic solvents or oils.
Functionalized Nanoparticles Tunable lipophilicity from alkyl chains. Use as a capping agent to control nanoparticle dispersion and stability.

| Drug Delivery Systems | Potential for creating amphiphilic structures. xula.edukinampark.com | Synthesis of block copolymers for micellar encapsulation of drugs. |

Synergistic Integration with Flow Chemistry and Process Intensification

The synthesis of this compound, typically achieved through the condensation of a malonic acid derivative with 3-methylbutylamine, is well-suited for modernization using flow chemistry and process intensification. manetco.be These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. durham.ac.ukresearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. jst.org.in This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing. jst.org.innih.gov For the synthesis of propanediamides, which can be exothermic, microreactors offer high surface-to-volume ratios that enable rapid heat dissipation, preventing the formation of hot spots and reducing the risk of side reactions or thermal runaway. researchgate.netcetjournal.it

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Traditional Batch Process Continuous Flow Process
Heat Transfer Limited by vessel surface area, potential for hot spots. Excellent, due to high surface-to-volume ratio in microreactors. researchgate.net
Safety Handling of large quantities of reagents and intermediates. Small reactor volumes minimize the quantity of hazardous material at any given time. nih.gov
Scalability Often requires significant redevelopment and re-optimization. Achieved by running the process for a longer duration ("scaling out"). durham.ac.uk
Process Control Slower response to changes in temperature or concentration. Precise and rapid control over reaction conditions. jst.org.in

| Integration | Difficult to couple with subsequent purification steps. | Allows for telescoping of multiple reaction and purification steps. thieme-connect.de |

Advanced Analytical Methodologies for In-Situ Characterization

To fully realize the benefits of flow chemistry, advanced analytical techniques for real-time, in-situ monitoring are essential. Process Analytical Technology (PAT) plays a crucial role in understanding and optimizing continuous reactions. For the synthesis and study of this compound, several modern analytical methods can be employed.

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be integrated directly into a flow reactor. These methods provide real-time data on the concentration of reactants, intermediates, and the final product by monitoring characteristic vibrational frequencies, allowing for precise control over reaction kinetics and conversion.

For detailed off-line or at-line analysis, hyphenated chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can provide comprehensive information on the purity of the synthesized compound and the identity of any byproducts. tezu.ernet.initecgoi.in These advanced methods are critical for ensuring product quality and for developing a deep understanding of the reaction mechanism. itecgoi.inresearchgate.net

Table 4: Advanced Analytical Techniques for Propanediamide Research

Analytical Technique Application Information Gained
In-situ FTIR/Raman Spectroscopy Real-time reaction monitoring in a flow reactor. Reaction kinetics, reactant consumption, product formation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. tezu.ernet.in Product purity, detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile components and byproducts. tezu.ernet.in Molecular weight and structure of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation. itecgoi.in Confirmation of molecular structure, stereochemistry.

| Differential Scanning Calorimetry (DSC) | Thermal property analysis. tezu.ernet.in | Melting point, glass transition temperature, thermal stability. |

Predictive Modeling and Machine Learning in Propanediamide Research

The fields of predictive modeling and machine learning (ML) are revolutionizing chemical and materials research by accelerating the discovery and optimization cycle. sas.comnih.gov These computational tools can be applied to the study of this compound and its analogues to predict properties and guide experimental efforts. nih.gov

By constructing a database of known propanediamide derivatives and their measured properties, ML algorithms can be trained to establish quantitative structure-property relationships (QSPR). nih.gov These models can then predict key properties—such as melting point, solubility, or binding affinity—for novel, yet-to-be-synthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.govnih.gov

Machine learning can also be used to optimize reaction conditions. By analyzing data from a series of experiments with varying parameters (e.g., temperature, concentration, catalyst), ML models can identify the optimal conditions for maximizing yield and minimizing byproducts, reducing the number of experiments required. mdpi.comjcimcr.org This data-driven approach significantly shortens development timelines and conserves resources. researchgate.net

Table 5: Application of Predictive Modeling in Propanediamide Research

Modeling Approach Input Data (Descriptors) Output Data (Predicted Property) Impact on Research
QSPR Modeling Molecular structure, calculated electronic properties, topological indices. Melting point, LogP, thermal stability, mechanical strength. Accelerates the design of new analogues with desired properties. nih.gov
Reaction Optimization Temperature, pressure, reactant ratios, residence time. Reaction yield, purity, selectivity. Reduces experimental effort for process optimization. mdpi.com

| Virtual Screening | Library of virtual propanediamide structures. | Predicted biological activity or material performance. | Identifies high-potential candidates for specific applications prior to synthesis. |

Q & A

Q. Optimization Parameters :

  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Molar ratios : A 1:2.2 molar ratio of propanediamide to 3-methylbutylamine ensures excess amine for complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity .

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (methyl groups), δ 3.3–3.5 ppm (amide NH), and δ 2.1–2.3 ppm (methylene protons adjacent to amide) confirm structure .
    • ¹³C NMR : Carbonyl signals at ~170 ppm verify amide formation.
  • X-ray Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths (e.g., C=O: 1.23 Å) and torsional angles. Programs like WinGX and ORTEP-3 visualize packing diagrams .
  • Infrared Spectroscopy (IR) : Strong absorbance at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) .

Example Crystallographic Data (from analogous compounds ):

ParameterValue
Space GroupP2₁/c
Bond Length (C=O)1.23 Å
Torsional Angle120.5°

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer :
Discrepancies often arise from:

  • Polymorphism : Different crystalline forms (e.g., enantiotropic vs. monotropic) alter melting points and NMR splitting patterns. SCXRD distinguishes polymorphs .
  • Solvent Effects : Polar solvents (e.g., DMSO) induce hydrogen bonding, shifting NH peaks in NMR. Always report solvent and concentration .
  • Dynamic Processes : Rotameric equilibria in solution broaden signals. Variable-temperature NMR (VT-NMR) between −50°C and 50°C resolves splitting .

Q. Resolution Workflow :

Compare data across solvents and temperatures.

Validate with SCXRD to confirm solid-state structure.

Use computational modeling (DFT) to predict stable conformers .

Advanced: What strategies are effective for analyzing polymorphism in this compound?

Methodological Answer :
Polymorph screening involves:

Crystallization Trials : Vary solvents (e.g., ethanol, acetonitrile) and cooling rates.

Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melt-recrystallization).

SCXRD : Resolves lattice parameters (e.g., monoclinic vs. orthorhombic systems) .

Case Study :
A derivative, N,N′-Diphenyl-2-[1-(propylamino)ethylidene]propanediamide, exhibits two polymorphs:

  • Form I : Monoclinic (P2₁/c), ΔHfusion = 145 kJ/mol.
  • Form II : Triclinic (P-1), ΔHfusion = 138 kJ/mol.
    Interconversion occurs at 120°C, confirmed by hot-stage microscopy .

Advanced: How can computational methods enhance mechanistic studies of this compound reactions?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculates transition-state energies for amide bond formation (e.g., B3LYP/6-31G* level).
    • Predicts regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) :
    • Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF).
  • Software : Gaussian 16 for DFT; GROMACS for MD .

Q. Example Output :

ParameterValue (kcal/mol)
Activation Energy25.3 (DFT)
Solvation Energy−12.7 (MD)

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability :
    • Acidic (pH < 3) : Amide hydrolysis occurs, yielding 3-methylbutylamine and propanedioic acid.
    • Basic (pH > 10) : Degrades via nucleophilic attack on carbonyl.
  • Thermal Stability :
    • Decomposes at >200°C (TGA data). Store at −20°C under argon .

Q. Stability Table :

ConditionDegradation PathwayHalf-Life (25°C)
pH 2.0Hydrolysis2 hours
pH 12.0Nucleophilic cleavage30 minutes
100°C (dry)Thermal decomposition48 hours

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer :
Low yields (<50%) in scale-up often stem from:

  • Incomplete Mixing : Use continuous-flow reactors for uniform reagent distribution.
  • Exothermic Reactions : Jacketed reactors maintain temperatures <30°C.
  • Byproduct Formation : Add molecular sieves to absorb water, shifting equilibrium toward amide formation .

Q. Scale-Up Protocol :

Use a 10 L continuous-flow reactor.

Maintain 25°C with a cooling bath.

Isolate via fractional distillation (for liquid amines) or vacuum filtration (for solids).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.